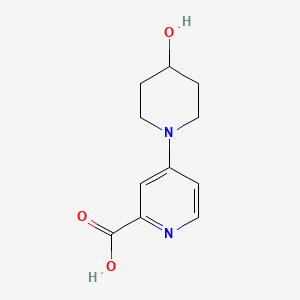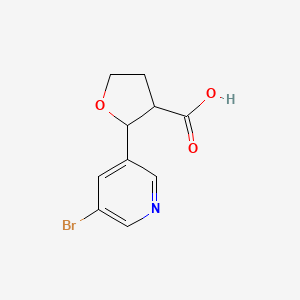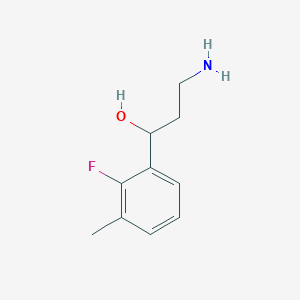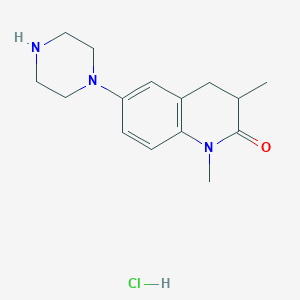
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a piperazine ring and a tetrahydroquinoline core, making it a valuable compound in medicinal chemistry and pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride typically involves multi-step reactions. One common method starts with the reaction of 1,3-dimethyl-6-aminouracil with p-methoxybenzaldehyde and nitromethane in the presence of a catalyst such as CuFe2O4. This reaction proceeds through a three-component coupling process, yielding the desired product in good yield .
Industrial Production Methods
For large-scale production, the synthesis route may be optimized to improve yield and reduce by-products. Industrial methods often involve solvent-free reactions or the use of specific catalysts to enhance reaction efficiency and scalability .
化学反应分析
Types of Reactions
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The piperazine ring allows for substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity .
Major Products
The major products formed from these reactions include quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
科学研究应用
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders and hypertension.
Industry: Utilized in the production of specialty chemicals and as a reference standard in pharmaceutical testing
作用机制
The mechanism of action of 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It can cross the blood-brain barrier and activate receptors such as 5HT-1A, leading to central antihypertensive activity. This unique mechanism allows it to prevent reflex tachycardia and lower peripheral blood pressure without affecting heart rate or intracranial pressure .
相似化合物的比较
Similar Compounds
1,3-Dimethyl-6-piperazin-1-yl-3,4-dihydroquinolin-2-one: Another compound with a similar core structure, used in various research applications.
Uniqueness
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound in medicinal chemistry and drug development .
属性
分子式 |
C15H22ClN3O |
|---|---|
分子量 |
295.81 g/mol |
IUPAC 名称 |
1,3-dimethyl-6-piperazin-1-yl-3,4-dihydroquinolin-2-one;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c1-11-9-12-10-13(18-7-5-16-6-8-18)3-4-14(12)17(2)15(11)19;/h3-4,10-11,16H,5-9H2,1-2H3;1H |
InChI 键 |
JRQPGZUUWNICGI-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(C=CC(=C2)N3CCNCC3)N(C1=O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13196370.png)


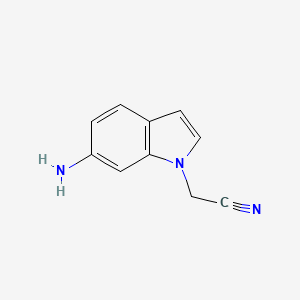
methanol](/img/structure/B13196394.png)
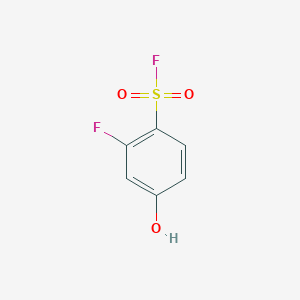
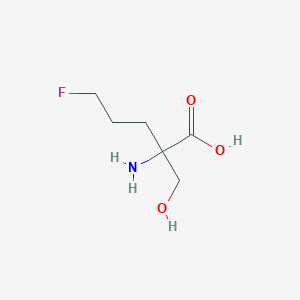
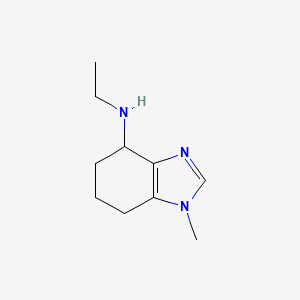
![3-[(3,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13196411.png)

